1-Benzyl-4,4-dimethylpyrrolidin-3-amine
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Overview
Description
1-Benzyl-4,4-dimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C13H20N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-4,4-dimethylpyrrolidin-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4,4-dimethylpyrrolidin-3-one with benzylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4,4-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the benzyl ring or the pyrrolidine ring.
Scientific Research Applications
1-Benzyl-4,4-dimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-methylpyrrolidin-3-amine
- 1-Benzyl-4,4-dimethylpiperidin-3-amine
- 1-Benzyl-4,4-dimethylpyrrolidin-2-one
Uniqueness
1-Benzyl-4,4-dimethylpyrrolidin-3-amine is unique due to its specific structural features, such as the presence of a benzyl group and two methyl groups on the pyrrolidine ring. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-benzyl-4,4-dimethylpyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2)10-15(9-12(13)14)8-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHADVKSJJSWYMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1N)CC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659664 |
Source
|
Record name | 1-Benzyl-4,4-dimethylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147011-48-1 |
Source
|
Record name | 1-Benzyl-4,4-dimethylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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